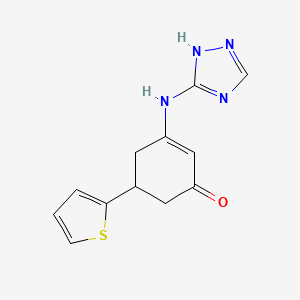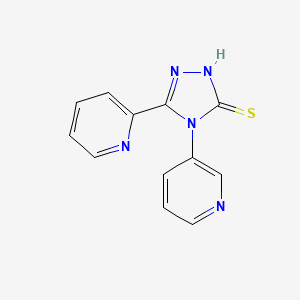
5-(2-thienyl)-3-(1H-1,2,4-triazol-5-ylamino)-2-cyclohexen-1-one
Vue d'ensemble
Description
5-(2-thienyl)-3-(1H-1,2,4-triazol-5-ylamino)-2-cyclohexen-1-one is a complex organic compound that features a thiophene ring, a triazole ring, and a cyclohexene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-thienyl)-3-(1H-1,2,4-triazol-5-ylamino)-2-cyclohexen-1-one likely involves multiple steps, including the formation of the thiophene and triazole rings, followed by their attachment to the cyclohexene ring. Typical reaction conditions might include:
Formation of Thiophene Ring: This can be achieved through the Paal-Knorr synthesis.
Formation of Triazole Ring: This can be synthesized via the Huisgen cycloaddition reaction.
Coupling Reactions: These might involve palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the cyclohexene ring.
Substitution: Substitution reactions might occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic electronic materials.
Biology and Medicine
Pharmacology: Potential as a drug candidate due to its complex structure.
Biological Studies: Could be used in studies of enzyme inhibition or receptor binding.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Could modulate signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-thienyl)-3-(1H-1,2,4-triazol-5-ylamino)-2-cyclohexen-1-one: analogs with different substituents.
Other Triazole-Containing Compounds: Such as fluconazole or itraconazole.
Uniqueness
Structural Complexity: The combination of thiophene, triazole, and cyclohexene rings.
Potential Biological Activity: Unique interactions with biological targets due to its structure.
Propriétés
IUPAC Name |
5-thiophen-2-yl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-10-5-8(11-2-1-3-18-11)4-9(6-10)15-12-13-7-14-16-12/h1-3,6-8H,4-5H2,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCHYEZBSCPERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=NC=NN2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,5-dichlorophenyl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B4334160.png)
![6-chloro-N-[1-(2,5-dichlorophenyl)propyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B4334163.png)
![1-acetyl-N-[1-(2,5-dichlorophenyl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B4334164.png)
![N-cyclopropyl-2-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}benzamide](/img/structure/B4334171.png)
![1-[5-(FURAN-2-YL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-4-YL]ETHAN-1-ONE](/img/structure/B4334178.png)
![2-(2-furyl)-1-[4-(2-furyl)-4-hydroxy-1-methylpiperidin-3-yl]ethanone](/img/structure/B4334182.png)
![2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylic acid](/img/structure/B4334186.png)
![1-Cyclopropyl-1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B4334192.png)
![4,5-DIMETHOXY-N-[(PYRIDIN-4-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE](/img/structure/B4334212.png)
![1-BENZOYL-4-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]PIPERAZINE](/img/structure/B4334226.png)
![3-{[(3-BROMO-4-METHOXYPHENYL)METHYL]SULFANYL}-5-(2-ETHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE](/img/structure/B4334227.png)
![3-(2-ETHOXYPHENYL)-4-PHENYL-1-[(PIPERIDIN-1-YL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE](/img/structure/B4334235.png)
![N-(4-methoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B4334249.png)

